molecular formula C11H11ClN4O B2956234 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide CAS No. 886499-35-0

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Cat. No.: B2956234
CAS No.: 886499-35-0
M. Wt: 250.69
InChI Key: WTNOOBUXBMATSF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CAS: 886499-35-0) is a synthetic organic compound with the molecular formula C₁₁H₁₁ClN₄O and a molar mass of 250.68 g/mol. It features a propionamide backbone substituted with a chlorine atom at the second carbon and a phenyl group linked to a 1,2,4-triazole moiety at the para position . The compound exhibits a melting point of 168–170°C, indicating moderate thermal stability suitable for various industrial or pharmaceutical applications.

Properties

IUPAC Name

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNOOBUXBMATSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide typically involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide with analogous compounds in terms of molecular structure, physicochemical properties, and applications:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Reported Applications Evidence Source
This compound C₁₁H₁₁ClN₄O 250.68 Chloro-propionamide, triazole-phenyl Not explicitly stated; structural analogs suggest agrochemical or pharmaceutical use
S-metolachlor (2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide) C₁₅H₂₂ClNO₂ ~283.8 Chloro-acetamide, methoxy-methylethyl Herbicide (pre-emergent weed control)
Napropamide ((RS)-N,N-diethyl-2-(1-naphthyloxy)propionamide) C₁₇H₂₁NO₂ ~271.35 Naphthyloxy-propionamide Herbicide (soil-applied for broadleaf weeds)
N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide C₂₇H₂₃ClN₄O₄ (estimated) ~515.0 Chloro-phenylamino, cyano-quinoline, tetrahydrofuran Pharmaceutical (kinase inhibition, anticancer)
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide C₁₈H₁₇ClNO₄ ~344.8 Chloro-acetamide, acryloyl, dimethoxyphenyl Corrosion inhibitor (carbon steel in acidic media)

Key Structural and Functional Differences

Backbone Variation: The target compound uses a propionamide chain (3 carbons), whereas S-metolachlor and corrosion inhibitors (e.g., 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide) feature acetamide (2 carbons).

Aromatic Substituents: The 1,2,4-triazole-phenyl group in the target compound distinguishes it from herbicides like S-metolachlor (ethyl-tolyl) and napropamide (naphthyloxy). Triazoles are known for hydrogen-bonding interactions, which could improve binding affinity in enzyme inhibition compared to simpler aryl groups .

Functional Group Complexity: The patented quinoline derivative () includes a cyano group and tetrahydrofuran-3-yloxy chain, enhancing its steric bulk and electronic effects. This complexity likely contributes to its role in kinase inhibition, contrasting with the simpler triazole-phenyl motif in the target compound .

Corrosion Inhibition vs. Herbicidal Activity :

  • Compounds like 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide prioritize electron-rich acryloyl and dimethoxyphenyl groups for adsorbing onto metal surfaces, whereas chloro-propionamide herbicides rely on soil persistence and root uptake mechanisms .

Physicochemical Properties

  • Solubility and Stability : The target compound’s melting point (168–170°C) suggests solid-state stability, comparable to S-metolachlor (melting point ~-62°C, liquid at room temperature). This disparity may reflect differences in crystallinity and intermolecular interactions .
  • Lipophilicity : The propionamide chain and triazole-phenyl group likely confer moderate logP values, balancing solubility and membrane penetration. This contrasts with the highly lipophilic naphthyloxy group in napropamide, which enhances soil adsorption .

Pharmaceutical Potential

  • The quinoline-based propionamide in demonstrates that chloro-phenylamino and cyano groups are critical for kinase inhibition. While the target compound lacks these features, its triazole-phenyl group could interact with biological targets like cytochrome P450 enzymes .

Biological Activity

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN5O
  • Molecular Weight : 273.73 g/mol

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit antifungal properties. A study demonstrated that compounds with a triazole moiety effectively inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. The inhibition of the enzyme lanosterol demethylase is a key mechanism through which these compounds exert their antifungal effects .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Specifically, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Effects

The compound has also shown promising results against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. In particular, it has been effective against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antifungal Efficacy in Clinical Isolates
    • A study assessed the antifungal activity of this compound against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 μg/mL, suggesting strong antifungal potential compared to standard treatments like fluconazole .
  • In Vivo Antitumor Activity
    • An animal model study evaluated the anticancer effects of this compound in mice bearing tumor xenografts. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, with an observed increase in survival rates among treated mice .

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntifungalInhibition of ergosterol biosynthesis
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cell wall synthesis

Table 2: Efficacy Against Pathogens

Pathogen TypeMIC (μg/mL)Reference
Candida albicans0.5
Staphylococcus aureus1
Escherichia coli4

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide?

  • Methodology : The synthesis typically involves coupling a triazole-substituted aniline derivative with chloroacetyl chloride. A base (e.g., triethylamine) neutralizes HCl byproducts. Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are employed to drive the reaction to completion . Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • X-ray crystallography (using programs like WinGX) for unambiguous structural confirmation .
  • HPLC-MS to assess purity and molecular weight .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodology : The triazole and chloroacetamide moieties suggest potential herbicidal or insecticidal activity, akin to structurally related compounds (e.g., chlorsulfuron, triflumuron). Enzymatic assays (e.g., acetolactate synthase inhibition) or cell-based toxicity screens are standard for evaluating activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst screening : Test alternative catalysts (e.g., DMAP) to reduce side reactions.
  • Temperature gradients : Use controlled microwave-assisted synthesis to reduce reaction time .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions.
  • Enzyme specificity assays : Compare activity across isoforms (e.g., plant vs. mammalian enzymes) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., propachlor, imazosulfuron) to identify trends .

Q. What computational tools can predict the reactivity or binding interactions of this compound?

  • Methodology :

  • Molecular docking (AutoDock, Schrödinger Suite) to model interactions with target enzymes (e.g., cytochrome P450).
  • DFT calculations (Gaussian, ORCA) to explore electronic effects of the chloro and triazole groups .

Q. How does the substitution pattern on the triazole ring influence chemical stability?

  • Methodology :

  • Hydrolytic stability assays : Compare degradation rates under acidic/basic conditions.
  • Thermogravimetric analysis (TGA) to assess thermal decomposition pathways.
  • Comparative studies : Synthesize derivatives with methyl or halogen substituents and analyze stability .

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